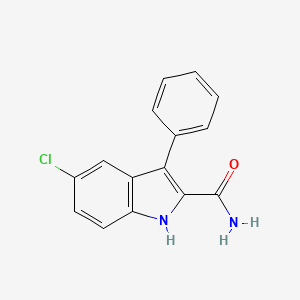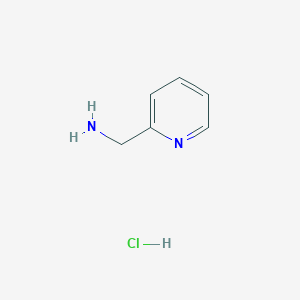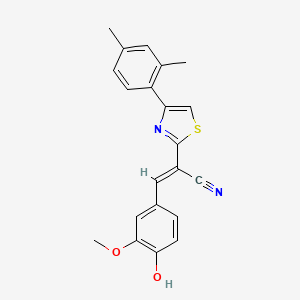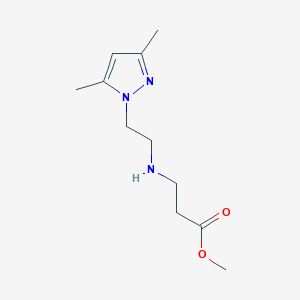
3-((2-(3,5-dimetil-1H-pirazol-1-il)etil)amino)propanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a dimethyl group and an amino propanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate has several scientific research applications:
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazoles, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrazoles, which share a similar structure, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets, leading to changes in their biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity .
Action Environment
It’s worth noting that the structure and reactivity of similar compounds, such as pyrazoles, can be influenced by environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamino group.
Esterification: The final step involves the esterification of the amino group with methyl acrylate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the amino group with other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or thiolated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the amino propanoate ester group.
Methyl 3-aminopropanoate: Contains the amino propanoate ester group but lacks the pyrazole ring.
Ethyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is unique due to its combination of a pyrazole ring and an amino propanoate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential bioactivity, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-10(2)14(13-9)7-6-12-5-4-11(15)16-3/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQMKXNVRIOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)
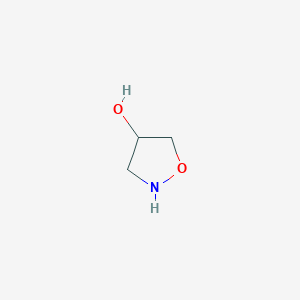
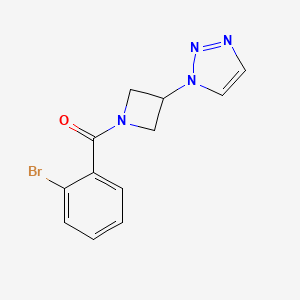
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)

